(2E)-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the bromo and ethoxyethyl groups. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromo group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s benzothiazole core is known for its biological activity, making it a candidate for studies in drug discovery and development. Researchers can investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising candidate for developing new medications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets in biological systems. The benzothiazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[(2Z)-6-fluoro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo group, in particular, can enhance its potential for further functionalization and derivatization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S/c1-2-28-11-10-23-17-8-7-15(21)13-18(17)29-20(23)22-19(25)9-6-14-4-3-5-16(12-14)24(26)27/h3-9,12-13H,2,10-11H2,1H3/b9-6+,22-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZCHPZGYDHEOF-ATDFLFDKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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